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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-6-

methylpyridine

Cat. No.: B037218 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural confirmation of 2-Chloro-4-methoxy-6-methylpyridine through comparative

spectroscopic analysis. This guide provides a detailed examination of its spectral

characteristics against alternative pyridine derivatives, supported by experimental data and

protocols.

The definitive structural confirmation of a novel compound is a cornerstone of chemical

research and drug development. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools in this process, providing detailed information about the molecular structure. This guide

presents a comparative analysis of the spectroscopic data for 2-Chloro-4-methoxy-6-
methylpyridine against two alternative compounds: 2,6-Lutidine and 2-Chloro-4-

methylpyridine.

While experimental data for the target molecule, 2-Chloro-4-methoxy-6-methylpyridine, is

not readily available in public databases, this guide utilizes predicted data and data from

closely related structures to provide a valuable comparative framework. This approach allows

for a foundational understanding of the expected spectral features and how they differ from

similar molecules.
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The following tables summarize the key spectroscopic data for 2-Chloro-4-methoxy-6-
methylpyridine and the two selected alternative compounds.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)

Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

2-Chloro-4-

methoxy-6-

methylpyridine

(Predicted)

~6.7 (Predicted) s 1H H-5

~6.5 (Predicted) s 1H H-3

~3.8 (Predicted) s 3H -OCH₃

~2.4 (Predicted) s 3H -CH₃

2,6-Lutidine

(Experimental)[1]

[2]

7.41 t 1H H-4 (γ-H)

6.95 d 2H H-3, H-5 (β-H)

2.46 s 6H 2x -CH₃

2-Chloro-4-

methylpyridine

(Experimental)[3]

8.18 d 1H H-6

7.03 d 1H H-5

6.88 s 1H H-3

2.38 s 3H -CH₃

Table 2: ¹³C NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

2-Chloro-4-methoxy-6-

methylpyridine (Predicted)
~163 (Predicted) C-4

~160 (Predicted) C-2

~150 (Predicted) C-6

~110 (Predicted) C-5

~105 (Predicted) C-3

~55 (Predicted) -OCH₃

~24 (Predicted) -CH₃

2,6-Lutidine (Experimental)[4] 157.1 C-2, C-6

137.0 C-4

120.7 C-3, C-5

24.3 -CH₃

2-Chloro-4-methylpyridine

(Experimental)[5]
159.9 C-2

148.1 C-6

146.8 C-4

123.9 C-5

122.2 C-3

21.0 -CH₃

Table 3: Infrared (IR) Spectral Data (Predicted/Experimental)
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Compound Key Absorptions (cm⁻¹) Assignment

2-Chloro-4-methoxy-6-

methylpyridine

(Predicted/Related Compound

Data)

~2950-3000 (Predicted)
C-H stretch (aromatic &

aliphatic)

~1600, ~1480 (Predicted)
C=C and C=N stretching

(pyridine ring)

~1250 (Predicted) C-O-C stretch (methoxy)

~780 (Predicted) C-Cl stretch

2,6-Lutidine (Experimental)[6]

[7][8][9]
2975, 2925 C-H stretch (methyl)

1590, 1575, 1460
C=C and C=N stretching

(pyridine ring)

780, 735 C-H out-of-plane bending

2-Chloro-4-methylpyridine

(Experimental)[5]
3050, 2925

C-H stretch (aromatic &

methyl)

1590, 1550, 1470
C=C and C=N stretching

(pyridine ring)

820 C-H out-of-plane bending

780 C-Cl stretch

Table 4: Mass Spectrometry (MS) Data (Predicted/Experimental)
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

2-Chloro-4-methoxy-6-

methylpyridine (Predicted)

157/159 (M⁺, M⁺+2 due to

³⁵Cl/³⁷Cl)

Predicted fragments: [M-

CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺

2,6-Lutidine (Experimental)[10]

[11]
107 (M⁺) 106, 92, 79, 78, 65, 51

2-Chloro-4-methylpyridine

(Experimental)[3][5]

127/129 (M⁺, M⁺+2 due to

³⁵Cl/³⁷Cl)
92 ([M-Cl]⁺), 65

Experimental Protocols
Standard spectroscopic techniques are employed for the structural elucidation of organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR

spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-

to-noise ratio, a spectral width covering the range of 0-10 ppm, and a relaxation delay of 1-2

seconds.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

Broadband proton decoupling is typically used to simplify the spectrum. A wider spectral

width (0-200 ppm) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared

by grinding a small amount of the sample with dry KBr powder and pressing it into a

transparent disk.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder (or pure KBr pellet) should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the

expected molecular weight of the compound. The relative abundance of ions at different

mass-to-charge ratios (m/z) is recorded.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the logical workflow for the structural confirmation of an

organic compound using the spectroscopic techniques discussed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Structural Confirmation
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Spectroscopic Analysis
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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